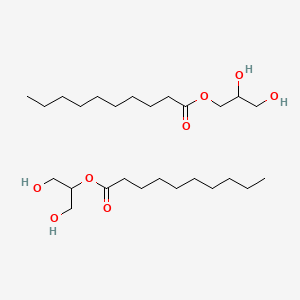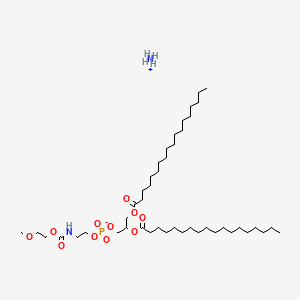
1,3-Dihydroxypropan-2-yl decanoate;2,3-dihydroxypropyl decanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dihydroxypropan-2-yl decanoate and 2,3-dihydroxypropyl decanoate are organic compounds that belong to the class of glycerol esters. These compounds are characterized by the presence of decanoate (capric acid) esterified with glycerol. They are often used in various industrial and scientific applications due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dihydroxypropan-2-yl decanoate and 2,3-dihydroxypropyl decanoate typically involves the esterification of glycerol with decanoic acid. This reaction can be catalyzed by acidic or enzymatic catalysts. The reaction conditions often include:
Temperature: 60-80°C
Catalysts: Sulfuric acid or lipase enzymes
Solvents: Organic solvents like toluene or hexane
Industrial Production Methods
In industrial settings, the production of these compounds is scaled up using continuous flow reactors. The process involves:
Feedstock: Glycerol and decanoic acid
Catalysts: Immobilized enzymes or acidic resins
Reaction Conditions: Optimized for high yield and purity, often involving temperature control and solvent recovery systems
化学反応の分析
Types of Reactions
1,3-Dihydroxypropan-2-yl decanoate and 2,3-dihydroxypropyl decanoate undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, amines
Major Products
Oxidation: Decanoic acid, glyceraldehyde
Reduction: Glycerol, decanol
Substitution: Various esters and ethers
科学的研究の応用
1,3-Dihydroxypropan-2-yl decanoate and 2,3-dihydroxypropyl decanoate have diverse applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as solvents.
Biology: Studied for their role in lipid metabolism and as components of cell membranes.
Medicine: Investigated for their potential use in drug delivery systems and as bioactive compounds.
Industry: Utilized in the production of cosmetics, lubricants, and food additives.
作用機序
The mechanism by which these compounds exert their effects involves their interaction with biological membranes and enzymes. They can modulate membrane fluidity and permeability, influencing cellular processes. The molecular targets include:
Enzymes: Lipases, esterases
Pathways: Lipid metabolism pathways
類似化合物との比較
Similar Compounds
- 1,3-Dihydroxy-2-propanyl heptadecanoate
- 1,3-Dihydroxy-2-propanyl icosanoate
- 1,3-Dihydroxypropan-2-yl octadecanoate
Uniqueness
1,3-Dihydroxypropan-2-yl decanoate and 2,3-dihydroxypropyl decanoate are unique due to their specific chain length and hydroxyl group positioning, which confer distinct physical and chemical properties. These properties make them suitable for specialized applications in various fields.
特性
分子式 |
C26H52O8 |
|---|---|
分子量 |
492.7 g/mol |
IUPAC名 |
1,3-dihydroxypropan-2-yl decanoate;2,3-dihydroxypropyl decanoate |
InChI |
InChI=1S/2C13H26O4/c1-2-3-4-5-6-7-8-9-13(16)17-11-12(15)10-14;1-2-3-4-5-6-7-8-9-13(16)17-12(10-14)11-15/h2*12,14-15H,2-11H2,1H3 |
InChIキー |
VDHWSMYSWOKNAJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(=O)OCC(CO)O.CCCCCCCCCC(=O)OC(CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3,4-Dimethoxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098633.png)
![3-(3-methoxyphenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B14098647.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-hydroxyphenyl)-5-(4-methoxybenzyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14098655.png)
![N-cyclohexyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/structure/B14098669.png)
![Tert-butyl-[[1-(5,6-dimethylhept-3-en-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy]-dimethylsilane](/img/structure/B14098672.png)
![1-(3-Ethoxyphenyl)-7-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098676.png)
![5-[3-oxo-3-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14098683.png)
![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone](/img/structure/B14098698.png)
![2-{3-benzyl-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B14098706.png)

![2-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]-5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]phenol](/img/structure/B14098716.png)
![[(1S,2S,4S,7R,8S,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,8,9-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B14098717.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B14098722.png)
